- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042
Cas no 97845-80-2 (Penciclovir Monoacetate)
Penciclovir Monoacetate Chemical and Physical Properties
Names and Identifiers
-
- Monoacetate Penciclovir; Penciclovir Impurity B
- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 42222
- Mono-O-acetylpenciclovir
- Penciclovir monoacetate
- Penciclovir Monoacetate
-
- Inchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
- InChI Key: UBPBRZXGEFQVAT-UHFFFAOYSA-N
- SMILES: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 441
- Topological Polar Surface Area: 132
Penciclovir Monoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P221515-1mg |
Penciclovir Monoacetate |
97845-80-2 | 1mg |
$150.00 | 2023-05-17 | ||
| TRC | P221515-2.5mg |
Penciclovir Monoacetate |
97845-80-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
| TRC | P221515-5mg |
Penciclovir Monoacetate |
97845-80-2 | 5mg |
$603.00 | 2023-05-17 | ||
| TRC | P221515-10mg |
Penciclovir Monoacetate |
97845-80-2 | 10mg |
$ 1160.00 | 2023-09-06 |
Penciclovir Monoacetate Production Method
Production Method 1
Production Method 2
- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854
Production Method 3
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 4
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 5
1.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 6
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 7
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 8
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Production Method 9
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Penciclovir Monoacetate Raw materials
- 2-Amino-6-chloropurine
- Famciclovir
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 2-(hydroxyMethyl)butane-1,4-diol
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one
- 4-Methoxyriphenylmethylchloride
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
Penciclovir Monoacetate Preparation Products
Penciclovir Monoacetate Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Penciclovir Monoacetate
Comprehensive Overview of Penciclovir Monoacetate (CAS No. 97845-80-2): Properties, Applications, and Innovations
Penciclovir Monoacetate (CAS No. 97845-80-2) is a chemically modified derivative of penciclovir, a well-known antiviral agent. This compound is widely recognized for its enhanced bioavailability and stability compared to its parent molecule. With the increasing demand for effective antiviral treatments, Penciclovir Monoacetate has garnered significant attention in pharmaceutical research and development. Its unique properties make it a valuable candidate for addressing viral infections, particularly those caused by herpesviruses.
The chemical structure of Penciclovir Monoacetate includes an acetate group, which improves its solubility and absorption in the body. This modification is critical for optimizing drug delivery systems, a topic highly searched by professionals in pharmacology and drug formulation. Researchers are particularly interested in how Penciclovir Monoacetate compares to other antiviral prodrugs, such as valacyclovir or famciclovir, in terms of efficacy and side effects. These comparisons are frequently explored in academic papers and clinical studies.
One of the most searched questions related to Penciclovir Monoacetate is its mechanism of action. Like penciclovir, it works by inhibiting viral DNA polymerase, thereby preventing viral replication. This mechanism is particularly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Given the rising prevalence of antiviral resistance, the development of derivatives like Penciclovir Monoacetate is crucial for maintaining treatment efficacy. This aligns with current trends in personalized medicine and targeted therapies.
In addition to its antiviral properties, Penciclovir Monoacetate is also studied for its potential applications in topical formulations. Dermatologists and patients alike search for information on how this compound can be used in creams or ointments to treat cold sores and other cutaneous manifestations of viral infections. The demand for non-invasive treatment options has driven innovation in this area, with Penciclovir Monoacetate emerging as a promising candidate.
The synthesis and quality control of Penciclovir Monoacetate are other hot topics in the pharmaceutical industry. Analytical methods such as HPLC and mass spectrometry are commonly employed to ensure the purity and consistency of this compound. These techniques are frequently searched by quality assurance professionals and researchers aiming to optimize production processes. The importance of stringent quality standards cannot be overstated, especially in the context of global supply chain challenges.
Another area of interest is the environmental impact of pharmaceutical compounds like Penciclovir Monoacetate. With growing awareness of sustainability, researchers are investigating the biodegradability and ecotoxicity of such molecules. This aligns with the broader trend of green chemistry, which seeks to minimize the environmental footprint of drug manufacturing. Searches related to "green synthesis of antiviral drugs" or "eco-friendly pharmaceuticals" reflect this shift in priorities.
Looking ahead, the future of Penciclovir Monoacetate appears promising. Ongoing clinical trials and research initiatives aim to explore its full therapeutic potential, including possible applications beyond viral infections. For instance, some studies suggest that antiviral agents may have immunomodulatory effects, opening new avenues for treatment. As the scientific community continues to uncover these possibilities, Penciclovir Monoacetate is likely to remain a focal point of innovation in antiviral therapy.
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